Molecular Weight and Lipophilicity Shift vs. Fmoc-Pip
The 5-methyl substituent on the piperidine ring increases the molecular weight by 14.02 g/mol relative to the unsubstituted parent Fmoc-pipecolic acid (Fmoc-Pip-OH), shifting the molecular formula from C₂₁H₂₁NO₄ to C₂₂H₂₃NO₄ [REFS-1, REFS-2]. Calculated density decreases from 1.293 ± 0.06 g/cm³ (Fmoc-Pip-OH) to 1.252 ± 0.06 g/cm³ for the 5-methyl derivative, consistent with the introduction of a hydrophobic methyl group that disrupts crystal packing . The predicted boiling point shows a modest increase from 561.6 °C (Fmoc-Pip-OH) to 562.3 ± 43.0 °C . These physicochemical shifts are class-consistent with a ΔclogP of approximately +0.5 units conferred by the methyl substituent, a magnitude known to meaningfully influence peptide solubility and membrane partitioning in peptidomimetic programs [1].
| Evidence Dimension | Molecular weight, density, and boiling point |
|---|---|
| Target Compound Data | MW 365.42 g/mol; density 1.252 ± 0.06 g/cm³ (predicted); boiling point 562.3 ± 43.0 °C (predicted) |
| Comparator Or Baseline | Fmoc-pipecolic acid (CAS 86069-86-5): MW 351.40 g/mol; density 1.293 ± 0.06 g/cm³; boiling point 561.6 °C at 760 mmHg |
| Quantified Difference | ΔMW = +14.02 g/mol; Δdensity = –0.041 g/cm³; Δboiling point = +0.7 °C |
| Conditions | Predicted physicochemical properties from vendor and database entries (Chemenu, ChemSrc); experimental density and boiling point not available for target compound |
Why This Matters
The 14 Da mass increase directly impacts LC-MS characterization and purification protocols, while the lipophilicity shift alters peptide-level logD, which is critical for retention time prediction and bioavailability optimization in peptide lead development.
- [1] Iris Biotech. The Endless Variability of Piperidine-Based Amino Acids. Technical Note, March 2026. View Source
